(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
The compound "(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid" is a 1,2,4-triazole derivative featuring a cyclohexyl substituent at position 5 and an acetic acid moiety linked via a sulfanyl group at position 2. This scaffold is part of a broader class of triazole-based compounds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h7H,1-6,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMIWOVWBTUIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to (4-Amino-5-cyclohexyl-4H-triazol-3-ylsulfanyl)-Acetic Acid
Synthesis of the Triazole-Thiol Intermediate
The triazole-thiol intermediate, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, is synthesized via cyclization of cyclohexanecarboxylic acid hydrazide. This reaction employs carbon disulfide ($$\text{CS}_2$$) and potassium hydroxide ($$\text{KOH}$$) under reflux conditions in ethanol. The mechanism proceeds through the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization to yield the triazole-thiol.
Reaction Conditions :
- Hydrazide Preparation : Cyclohexanecarboxylic acid is treated with hydrazine hydrate ($$\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}$$) in ethanol at 80°C for 4 hours.
- Cyclization : The hydrazide reacts with $$\text{CS}_2$$ and $$\text{KOH}$$ in ethanol under reflux (78°C) for 8–12 hours.
Thioetherification with Chloroacetic Acid
The thiol group of the intermediate undergoes nucleophilic substitution with chloroacetic acid in the presence of potassium carbonate ($$\text{K}2\text{CO}3$$) as a base. This step is performed in acetone at room temperature for 6–8 hours, forming the sulfanyl-acetic acid derivative.
Reaction Conditions :
- Molar Ratio : 1:1.2 (triazole-thiol : chloroacetic acid).
- Solvent : Acetone.
- Base : $$\text{K}2\text{CO}3$$ (2 equiv).
- Temperature : 25°C.
- Time : 6 hours.
Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Summary of Synthetic Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol | 80°C, 4 hr | 85% |
| Cyclization | $$\text{CS}_2$$, $$\text{KOH}$$, ethanol | Reflux, 8–12 hr | 68% |
| Thioetherification | Chloroacetic acid, $$\text{K}2\text{CO}3$$, acetone | 25°C, 6 hr | 60% |
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Analysis
- FT-IR : Absence of C=O stretch (1640–1670 cm$$^{-1}$$) confirms hydrazide conversion. Peaks at 1574 cm$$^{-1}$$ (C=N) and 1267 cm$$^{-1}$$ (C-S) validate triazole formation.
- $$^1$$H NMR : Singlet at δ 13.98 ppm (SH) in the intermediate disappears post-thioetherification, replaced by a triplet at δ 3.72 ppm (-SCH$$_2$$).
- $$^{13}$$C NMR : Peaks at δ 167.5 ppm (C=O) and δ 39.7 ppm (-SCH$$_2$$) confirm acetic acid integration.
Challenges and Limitations
- Toxicity : $$\text{CS}_2$$ requires stringent safety protocols.
- Purification : Column chromatography is essential due to polar byproducts.
- Scalability : Batch size exceeding 100 g results in yield drops (≤50%).
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those similar to (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. Triazoles have been shown to exhibit significant activity against a range of bacteria and fungi. For instance, derivatives of triazole have been synthesized and evaluated for their antimicrobial efficacy, revealing promising results against resistant strains of pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Bacterial | 50 µg/mL |
| Triazole B | Fungal | 25 µg/mL |
| (4-Amino-5-cyclohexyl-...) | Bacterial/Fungal | TBD |
Potential in Cancer Therapy
Triazole compounds have also been investigated for their anticancer properties. Some studies suggest that modifications to the triazole structure can enhance its ability to inhibit tumor growth by affecting cell proliferation pathways. The compound's ability to interact with specific enzymes involved in cancer progression makes it a candidate for further research in oncology .
Fungicides
The unique structure of this compound allows it to function effectively as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis or inhibiting specific metabolic pathways essential for fungal survival .
Table 2: Efficacy of Triazole-Based Fungicides
| Fungicide Name | Target Fungi | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Triazole Fungicide A | Fusarium spp. | 100 | 85 |
| (4-Amino-5-cyclohexyl...) | Aspergillus spp. | 150 | TBD |
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the triazole ring followed by functionalization with sulfanyl and acetic acid moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Screening
In a study focusing on the synthesis of novel triazole derivatives, researchers evaluated the antimicrobial activity against various bacterial strains using agar diffusion methods. The findings indicated that certain derivatives exhibited significant antibacterial properties compared to standard antibiotics .
Case Study 2: Agricultural Field Trials
Field trials conducted with triazole-based fungicides demonstrated substantial reductions in fungal infections in crops such as wheat and barley. These trials provided evidence supporting the use of this compound as an effective agricultural treatment option .
Mechanism of Action
The mechanism of action of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Impact
Triazole derivatives are highly tunable, with substituents at positions 4, 5, and the sulfanyl-acetic acid side chain dictating their chemical and biological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, also referred to as 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C8H14N4S
- Molar Mass : 198.29 g/mol
- CAS Number : 61019-28-1
The compound features a triazole ring which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a study synthesized several novel derivatives of 4-amino-5-cyclohexyl-4H-triazole and evaluated their antimicrobial activity against various pathogens. The findings indicated that certain derivatives exhibited significant antibacterial effects, surpassing standard antibiotics in efficacy .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
This table summarizes the MIC values of synthesized compounds against selected pathogens, demonstrating the potential of triazole derivatives in combating bacterial infections.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A notable study assessed the cytotoxic effects of various triazole compounds on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The synthesized compound exhibited IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.12 |
| HCT116 | 3.45 |
These results suggest that this compound could be a promising candidate for further development in cancer therapeutics .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies indicate that these compounds may inhibit key enzymes like EGFR and Src kinases, which play pivotal roles in cancer cell signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent publication detailed the synthesis of several triazole derivatives and their evaluation against clinical strains of bacteria. Notably, one compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
- Cytotoxicity in Cancer Cells : In another study focused on various human cancer cell lines, a derivative of (4-Amino-5-cyclohexyl-4H-triazol-3-thiol) showed significant growth inhibition compared to standard chemotherapeutics like doxorubicin. The study employed molecular docking techniques to elucidate binding interactions with target proteins involved in tumor growth .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds related to this compound can reduce tumor size significantly without notable toxicity, suggesting a favorable safety profile for further clinical development .
Q & A
Basic: What synthetic routes are commonly employed to prepare (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of thiocarbohydrazide with cyclohexyl-substituted precursors, followed by thioetherification. Key steps include:
- Cyclization : Reacting 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (synthesized via thiocarbohydrazide and cyclohexylcarbonyl chloride) with chloroacetic acid derivatives under basic conditions (e.g., aqueous KOH in ethanol) .
- Optimization : Reflux temperature (70–80°C) and molar ratios (1:1.2 thiocarbohydrazide:carbonyl precursor) enhance yield. Purification via recrystallization (ethanol/water mixtures) improves purity (>95%) .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural elucidation of this compound?
Answer:
- X-ray crystallography determines absolute configuration and hydrogen-bonding networks. For example, triazole derivatives exhibit dihedral angles (e.g., 67.5° between triazole and aromatic rings) and intermolecular N–H···S/O interactions stabilizing the crystal lattice .
- Multinuclear NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.8 ppm), and cyclohexyl CH₂ (δ 1.2–2.1 ppm).
- ¹³C NMR : Triazole C3 (δ 150–160 ppm), acetic acid carbonyl (δ 170–175 ppm).
- HSQC/HMBC correlations confirm connectivity between sulfanyl and acetic acid moieties .
Advanced: What experimental designs are recommended for evaluating the anticancer activity of this compound in vitro?
Answer:
- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Mechanistic studies :
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.
- Cell cycle : Flow cytometry (propidium iodide) to assess G1/S arrest .
- SAR validation : Compare activity against analogs with varying substituents (e.g., phenyl vs. cyclohexyl) to identify critical pharmacophores .
Advanced: How can computational methods predict the binding affinity of this compound to target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina/Glide to model interactions with enzymes (e.g., EGFR, COX-2). Key interactions include H-bonds (NH₂ with Asp831) and hydrophobic contacts (cyclohexyl with Leu694) .
- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme complexes. RMSD/RMSF analyses validate binding pose retention .
- Pharmacophore mapping : Identify essential features (e.g., sulfanyl linker, triazole ring) using Schrödinger Phase .
Basic: What analytical techniques ensure purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-DAD : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phase (acetonitrile:0.1% HCOOH, 70:30). Retention time ~6.2 min; LOD/LOQ <0.5 µg/mL .
- Stability studies :
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via peak area reduction .
- Long-term : Store at −20°C in amber vials; assess monthly via HPLC for 12 months .
Advanced: What strategies elucidate the role of the cyclohexyl group in modulating bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Replace cyclohexyl with smaller (methyl) or bulkier (adamantyl) groups. Use Mitsunobu or Ullmann coupling for diversification .
- Bioactivity profiling : Test analogs against antimicrobial (MIC assays) and anticancer targets. For example, cyclohexyl analogs show 2–3× higher activity than phenyl derivatives due to enhanced lipophilicity (logP ~2.8 vs. 2.1) .
- QSAR modeling : Employ CoMFA/CoMSIA to correlate substituent volume/electrostatics with IC₅₀ values .
Basic: How are solubility and partition coefficients (logP) determined for this compound?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Centrifuge and quantify supernatant via UV-Vis (λmax ~260 nm) .
- logP : HPLC-derived method using octanol-water partitioning. Calibrate with standards (caffeine, naproxen); retention time correlates with hydrophobicity .
Advanced: What in vivo models are suitable for preliminary toxicity and pharmacokinetic profiling?
Answer:
- Acute toxicity : OECD 423 guidelines in rodents (dose range 50–2000 mg/kg). Monitor mortality, organ weights, and histopathology (liver/kidney) .
- Pharmacokinetics :
- IV/PO administration : Plasma sampling (0–24 hr) analyzed via LC-MS/MS. Calculate AUC, Cmax, t₁/₂.
- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., sulfation of thiol group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
